molecular formula C18H14ClNO2S B2378749 4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 592467-05-5

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2378749
CAS No.: 592467-05-5
M. Wt: 343.83
InChI Key: AZDKTHIDSKTJAW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-chlorophenyl core substituted with a 4-hydroxyphenyl group and a thiophen-2-ylmethyl moiety. Its structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound has been referenced in synthetic protocols , though it is listed as a discontinued product in commercial catalogs, suggesting challenges in large-scale production or niche research applications .

Properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c19-14-5-3-13(4-6-14)18(22)20(12-17-2-1-11-23-17)15-7-9-16(21)10-8-15/h1-11,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKTHIDSKTJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an amine derivative under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the benzamide intermediate.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the attachment of the thiophen-2-ylmethyl group through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chloro group or reduce the benzamide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or dechlorinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and thiophen-2-ylmethyl groups can enhance binding affinity and specificity, while the chloro group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

a) 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • Structure : Lacks the thiophen-2-ylmethyl group but includes a 4-hydroxyphenethyl chain.
  • Properties: Exhibits a simpler structure with a flexible ethyl linker. It has been synthesized in 97% purity and characterized via SMILES notation .
b) 4-Chloro-N-(dimethylcarbamothioyl)benzamide Derivatives
  • Structure : Replaces the thiophen-2-ylmethyl group with a dimethylcarbamothioyl moiety.
  • Spectral Data : IR spectra show ν(C=S) at ~1240–1255 cm⁻¹, absent in the target compound, which lacks a thiourea group .
c) Diazepine Derivatives with Thiophen-2-ylmethyl Groups
  • Structure : Example: 9-Chloro-2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one.
  • Synthesis : Achieved via copper-catalyzed reactions with yields of 59–68%, compared to the target compound’s synthesis, which requires specialized catalysts (e.g., triethylamine in DMF) .
  • Activity : Diazepine derivatives are studied for CNS activity, contrasting with the untested pharmacological profile of the target compound .

Spectroscopic and Crystallographic Features

  • IR Spectroscopy :
    • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives like 4-chloro-N-(hydroxymethyl)benzamide .
    • Absence of ν(C=S) (~1240–1255 cm⁻¹) distinguishes it from thiourea-containing analogs .
  • NMR Data :
    • Protons on the thiophen-2-ylmethyl group are expected at δ 4.5–5.0 ppm (CH₂), similar to diazepine derivatives .

Biological Activity

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse functional groups that may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyphenyl moiety, and a thiophen-2-ylmethyl group, which contribute to its chemical reactivity and biological interactions. The IUPAC name reflects its structural complexity:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClN2O2S
  • Molecular Weight : 348.85 g/mol

The biological activity of this compound appears to be mediated through interactions with specific molecular targets. The hydroxyphenyl and thiophen groups may enhance binding affinity to enzymes or receptors, potentially modulating their activity. The chloro group may influence the pharmacokinetic properties of the compound, affecting its absorption and distribution in biological systems.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in models involving RET kinase activity, which is relevant in various cancers .
  • Cardiovascular Effects : Related studies on benzamide derivatives have shown effects on heart failure models, suggesting that similar mechanisms might be present in this compound .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey Functional GroupsBiological Activity
4-chloro-N-(4-hydroxyphenyl)benzamideHydroxyphenyl, ChloroModerate anticancer activity
N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamideHydroxyphenyl, ThiophenLower binding affinity
4-chloro-N-(thiophen-2-ylmethyl)benzamideThiophen, ChloroReduced biochemical interactions

The presence of all three functional groups in the target compound enhances its potential for stronger biochemical interactions compared to its analogs .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various benzamide derivatives, including our compound of interest. For instance:

  • Study on Heart Failure : A related study demonstrated that benzamide derivatives could significantly reduce infarct area and left ventricular pressure in ischemia-reperfusion injury models. This suggests that modifications to the benzamide structure can yield compounds with notable cardiovascular benefits .
  • Anticancer Research : Another investigation into benzamide derivatives showed promising results in inhibiting RET kinase activity in cancer cells, indicating that structural variations can lead to enhanced therapeutic efficacy against specific cancer types .

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